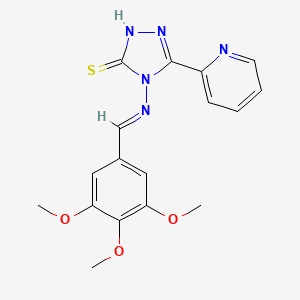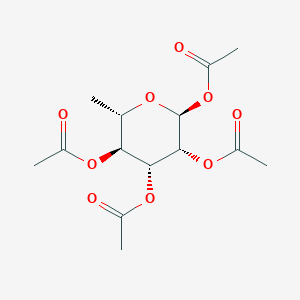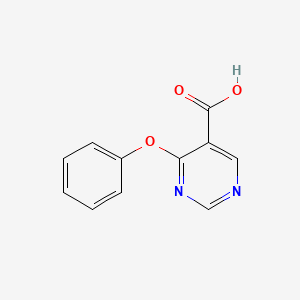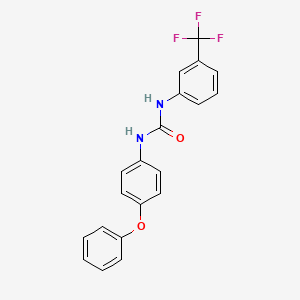![molecular formula C16H11NO2 B12007128 6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione CAS No. 22965-11-3](/img/structure/B12007128.png)
6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione is a heterocyclic compound with the molecular formula C16H11NO2. It is part of the indolobenzazepine family, which is known for its versatile medicinal properties, including anti-Alzheimer, anti-inflammatory, anticancer, antidiabetic, and antileishmanial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare 6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione involves the Fischer indole reaction. This reaction typically uses 2-nitrophenylacetyl acetoacetate and 1-benzyl-1-phenylhydrazine in acetic acid, delivering the desired compound in a multi-step process . Another method involves a palladium-induced cascade of N-cyclization and oxidative Heck reactions of o-alkynylanilines .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by palladium in the presence of hydrogen.
Reduction: Palladium-catalyzed hydrogenation in dry methanol is a common method.
Substitution: The compound can undergo substitution reactions, particularly involving the indole ring.
Common Reagents and Conditions
Oxidation: Palladium catalysts and hydrogen gas.
Reduction: Palladium catalysts and dry methanol.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields a hydrogenated product, while substitution can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione has several scientific research applications:
Chemistry: Used as a scaffold for synthesizing other heterocyclic compounds.
Industry: Limited industrial applications due to its specialized nature, but it is used in research settings to develop new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione involves its interaction with molecular targets such as tubulin polymerase and cyclin-dependent kinases. These interactions inhibit the polymerization of tubulin and the activity of kinases, leading to potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,8-Dihydroindolo 2,3-dbenzazepine-6(5H)-one : Known for its anticancer properties and inhibition of cyclin-dependent kinases .
- 7-Alkylidene-7,12-dihydroindolo[3,2-d]benzazepine-6(5H)-one : Synthesized via a palladium-induced cascade and studied as a sirtuin modulator .
Uniqueness
6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
22965-11-3 |
|---|---|
Formule moléculaire |
C16H11NO2 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
1-azatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10(17),11,13-hexaene-15,16-dione |
InChI |
InChI=1S/C16H11NO2/c18-15-12-6-3-5-11-9-8-10-4-1-2-7-13(10)17(14(11)12)16(15)19/h1-7H,8-9H2 |
Clé InChI |
YIOHEAHCPFGXLB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2N3C4=C1C=CC=C4C(=O)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12007051.png)
![2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12007066.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12007071.png)
![[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12007075.png)

![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007095.png)


![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12007113.png)



![N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
